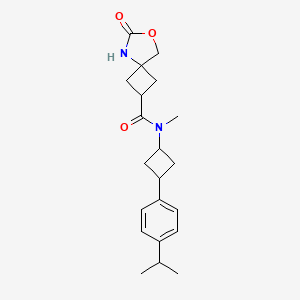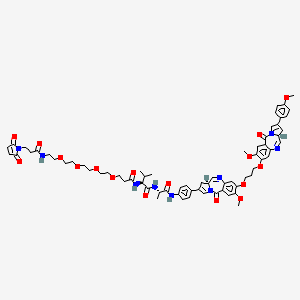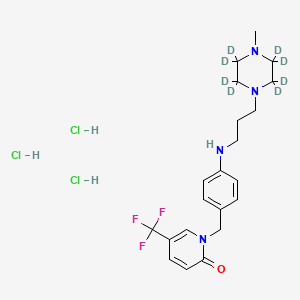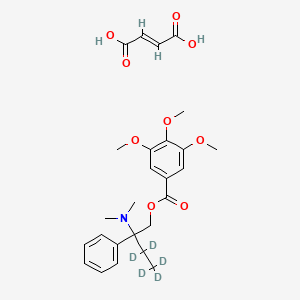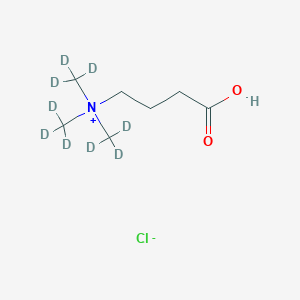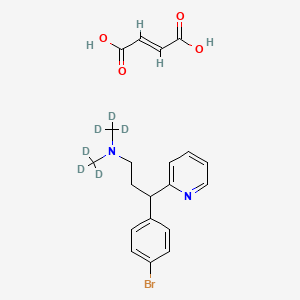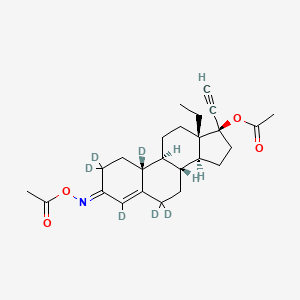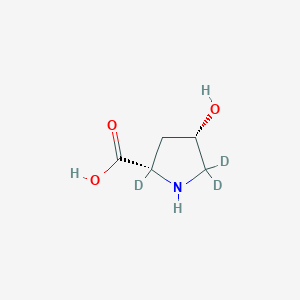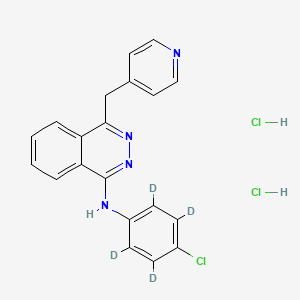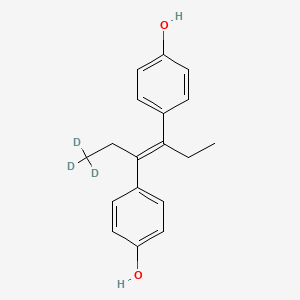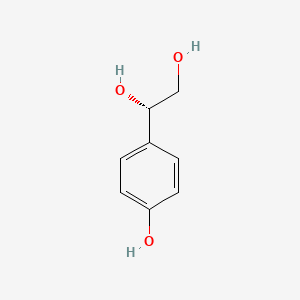
Chmfl-abl/kit-155
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CHMFL-ABL/KIT-155 is a highly potent and orally active type II ABL/c-KIT dual kinase inhibitor. It is known for its ability to arrest cell cycle progression and induce apoptosis. This compound has shown significant inhibitory activities against various kinases, making it a promising candidate for cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CHMFL-ABL/KIT-155 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: This involves the reaction of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide.
Functional Group Introduction: Various functional groups are introduced to enhance the compound’s potency and selectivity. .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
CHMFL-ABL/KIT-155 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often tested for their biological activities to identify the most potent and selective compounds .
Applications De Recherche Scientifique
CHMFL-ABL/KIT-155 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study kinase inhibition and to develop new kinase inhibitors.
Biology: It is used to study cell cycle progression, apoptosis, and signal transduction pathways.
Medicine: It is being investigated for its potential to treat various cancers, including chronic myeloid leukemia and gastrointestinal stromal tumors.
Industry: It is used in the development of new therapeutic agents and in drug discovery programs .
Mécanisme D'action
CHMFL-ABL/KIT-155 exerts its effects by inhibiting the activity of ABL and c-KIT kinases. These kinases play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, this compound can arrest cell cycle progression and induce apoptosis in cancer cells. The compound binds to the ATP-binding site of the kinases, preventing their activation and subsequent signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Dasatinib hydrochloride
- Sorafenib tosylate
- Linifanib
- Flumatinib mesylate
- CP-673451
Uniqueness
CHMFL-ABL/KIT-155 is unique due to its high potency and selectivity as a dual kinase inhibitor. It has shown significant inhibitory activities against a broad range of kinases, making it a versatile tool for studying kinase inhibition and developing new therapeutic agents .
Propriétés
Formule moléculaire |
C33H38F3N5O3 |
|---|---|
Poids moléculaire |
609.7 g/mol |
Nom IUPAC |
N-[4-methyl-3-[1-(6-methylpyridine-3-carbonyl)piperidin-4-yl]oxyphenyl]-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C33H38F3N5O3/c1-22-4-9-27(19-30(22)44-28-10-12-41(13-11-28)32(43)25-6-5-23(2)37-20-25)38-31(42)24-7-8-26(29(18-24)33(34,35)36)21-40-16-14-39(3)15-17-40/h4-9,18-20,28H,10-17,21H2,1-3H3,(H,38,42) |
Clé InChI |
DQHVUKLVCBJBLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)OC4CCN(CC4)C(=O)C5=CN=C(C=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



